molecular formula C17H16Cl2N2O5S2 B2665575 4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine CAS No. 477847-32-8

4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine

Cat. No.: B2665575
CAS No.: 477847-32-8
M. Wt: 463.34
InChI Key: KMNDJTFRIGNXNP-UHFFFAOYSA-N
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Description

4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine is a synthetic small molecule with the molecular formula C17H16Cl2N2O5S2 and a molecular weight of 463.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylsulfonyl chloride under basic conditions.

    Attachment of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Oximino Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitroso group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and oximino groups are key functional moieties that can modulate biological activity by binding to active sites or altering protein conformation. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine: is compared with other sulfonyl-containing piperidine derivatives.

    4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.

    4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)morpholine: Contains a morpholine ring, offering different steric and electronic properties.

Uniqueness

The unique combination of the piperidine ring with the dichlorophenyl and phenylsulfonyl groups imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 3,4-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O5S2/c18-16-7-6-15(12-17(16)19)28(24,25)26-20-13-8-10-21(11-9-13)27(22,23)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNDJTFRIGNXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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